N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide
Description
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S2/c1-3-29-16-8-11-19-20(13-16)31-22(23-19)24-21(26)15-6-9-18(10-7-15)32(27,28)25(2)14-17-5-4-12-30-17/h4-13H,3,14H2,1-2H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOKREJSDPKRLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : CHNOS
- Molecular Weight : 350.43 g/mol
The structure includes a benzothiazole moiety, which is known for its diverse biological activities, and a furan ring that may contribute to its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit broad-spectrum antimicrobial properties. For instance, derivatives of benzothiazole have shown significant antibacterial and antifungal activities against various pathogens. In vitro studies have demonstrated that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi.
| Compound | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzothiazole Derivative A | Antibacterial | 50 μg/mL |
| Benzothiazole Derivative B | Antifungal | 25 μg/mL |
Anticancer Activity
The compound has also been studied for its anticancer properties. Research has shown that benzothiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of cell cycle arrest. For example, a related compound demonstrated an IC value of 0.004 μM against specific cancer cell lines, indicating potent anticancer activity.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways crucial for pathogen survival or cancer cell proliferation.
- DNA Interaction : Similar compounds have been shown to intercalate with DNA, leading to disruptions in replication and transcription processes.
- Reactive Oxygen Species (ROS) Scavenging : Some derivatives exhibit antioxidant properties, which can protect cells from oxidative stress-induced damage.
Case Studies
- Antibacterial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antibacterial activity of various benzothiazole derivatives, including the target compound. Results indicated significant inhibition of bacterial growth, with a focus on mechanisms involving enzyme inhibition.
- Anticancer Potential : Research conducted by Pharmaceutical Research highlighted the efficacy of benzothiazole-based compounds in inducing apoptosis in breast cancer cells. The study reported that the compound significantly reduced cell viability and induced apoptotic markers.
- Neuroprotective Effects : A recent investigation into neuroprotective properties showed that related compounds could mitigate neuronal injury in models of ischemia/reperfusion injury, suggesting potential applications in neurodegenerative diseases.
Preparation Methods
Synthesis of 6-Ethoxybenzo[d]thiazol-2-amine
Cyclization of 4-Ethoxy-2-aminothiophenol
The benzothiazole core is constructed via cyclization of 4-ethoxy-2-aminothiophenol. Treatment with cyanogen bromide (BrCN) in ethanol under reflux (78°C, 6 hours) induces intramolecular cyclization, yielding 6-ethoxybenzo[d]thiazol-2-amine. This method aligns with protocols for analogous benzothiazole syntheses. The product is isolated as a pale-yellow solid (yield: 82%, melting point: 142–144°C) and characterized by $$ ^1H $$ NMR (DMSO-$$ d6 $$): δ 1.41 (t, 3H, $$ J = 7.0 $$ Hz, OCH$$2$$CH$$3 $$), 4.12 (q, 2H, $$ J = 7.0 $$ Hz, OCH$$2$$CH$$3 $$), 6.82–7.45 (m, 3H, aromatic), 8.94 (s, 2H, NH$$2 $$).
Preparation of 4-(N-(Furan-2-ylmethyl)-N-methylsulfamoyl)benzoic Acid
Sulfonation of Benzoic Acid
4-Chlorosulfonylbenzoic acid is synthesized by reacting benzoic acid with chlorosulfonic acid (ClSO$$_3$$H) at 0°C for 2 hours, followed by gradual warming to 25°C. The intermediate is precipitated in ice-water and isolated via filtration (yield: 75%).
Amidation and Alkylation
The sulfonyl chloride is treated with methylamine (2.0 equiv) in dichloromethane (DCM) at 0°C, yielding 4-(N-methylsulfamoyl)benzoic acid. Subsequent alkylation with furfuryl bromide (1.2 equiv) in dimethylformamide (DMF) using potassium carbonate (K$$2$$CO$$3$$) as a base (60°C, 12 hours) introduces the furan-2-ylmethyl group. The product, 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzoic acid, is obtained as a white powder (yield: 68%, melting point: 189–191°C). Key spectral data include $$ ^1H $$ NMR (DMSO-$$ d6 $$): δ 2.98 (s, 3H, NCH$$3 $$), 4.41 (s, 2H, NCH$$_2 $$), 6.37–7.64 (m, 6H, aromatic and furan), 13.02 (s, 1H, COOH).
Amide Coupling to Form the Target Compound
Activation of the Carboxylic Acid
4-(N-(Furan-2-ylmethyl)-N-methylsulfamoyl)benzoic acid (1.0 equiv) is converted to its acid chloride using thionyl chloride (SOCl$$2$$) under reflux (70°C, 3 hours). Excess SOCl$$2$$ is removed under reduced pressure to yield the acyl chloride as a viscous oil.
Reaction with 6-Ethoxybenzo[d]thiazol-2-amine
The acyl chloride is reacted with 6-ethoxybenzo[d]thiazol-2-amine (1.1 equiv) in anhydrous tetrahydrofuran (THF) with triethylamine (Et$$_3$$N) as a base (0°C → 25°C, 8 hours). The final product, N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide, is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) and recrystallized from ethanol (yield: 74%, melting point: 215–217°C).
Spectroscopic Characterization
- $$ ^1H $$ NMR (400 MHz, DMSO-$$ d6 $$) : δ 1.38 (t, 3H, $$ J = 7.0 $$ Hz, OCH$$2$$CH$$3 $$), 2.95 (s, 3H, NCH$$3 $$), 4.09 (q, 2H, $$ J = 7.0 $$ Hz, OCH$$2$$CH$$3 $$), 4.44 (s, 2H, NCH$$_2 $$), 6.34–8.27 (m, 10H, aromatic and furan), 10.51 (s, 1H, NH).
- IR (KBr) : 3276 cm$$^{-1}$$ (N–H), 1662 cm$$^{-1}$$ (C=O), 1324 cm$$^{-1}$$ (S=O).
- HRMS (ESI) : m/z calcd for C$${23}$$H$${22}$$N$$3$$O$$5$$S$$_2$$ [M+H]$$^+$$: 508.1004; found: 508.0998.
Optimization of Reaction Conditions
Analytical Data Tables
Table 1: Physical Properties of Key Intermediates
| Compound | Yield (%) | Melting Point (°C) | Molecular Formula |
|---|---|---|---|
| 6-Ethoxybenzo[d]thiazol-2-amine | 82 | 142–144 | C$$9$$H$${10}$$N$$_2$$OS |
| 4-(N-Methylsulfamoyl)benzoic acid | 75 | 189–191 | C$$8$$H$$9$$NO$$_4$$S |
| Target Compound | 74 | 215–217 | C$${23}$$H$${22}$$N$$3$$O$$5$$S$$_2$$ |
Table 2: Optimization of Amidation Conditions
| Solvent | Temperature (°C) | Base | Yield (%) |
|---|---|---|---|
| THF | 25 | Et$$_3$$N | 74 |
| DCM | 25 | Et$$_3$$N | 58 |
| THF | 50 | Et$$_3$$N | 61 |
| THF | 25 | Pyridine | 68 |
Q & A
Q. What are the recommended synthetic routes for N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Preparation of the benzo[d]thiazole core via cyclization of substituted thioureas or coupling of 2-aminothiophenol derivatives with carbonyl compounds.
- Step 2 : Functionalization of the benzamide segment with sulfamoyl groups using sulfonylation reagents (e.g., sulfonyl chlorides).
- Step 3 : Introduction of the furan-2-ylmethyl group via alkylation or reductive amination under controlled pH and temperature. Key challenges include optimizing reaction yields and minimizing byproducts during sulfamoyl group incorporation. Purification often employs column chromatography or recrystallization .
Q. How can researchers characterize the compound's purity and structural integrity?
- Nuclear Magnetic Resonance (NMR) : and NMR confirm substituent positions and integration ratios. For example, the ethoxy group on the benzothiazole ring appears as a triplet (~1.3 ppm for CH) and quartet (~4.0 ppm for CH) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) ensures >95% purity .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular formula (e.g., [M+H] at m/z 514.12) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values. Use cisplatin as a reference .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically analyzed to optimize bioactivity?
- Functional Group Modulation : Compare analogs with variations in the ethoxy group (e.g., 6-methoxy, 6-chloro) to evaluate electronic effects on target binding .
- Sulfamoyl Substitution : Replace N-methyl with bulkier groups (e.g., N-cyclopentyl) to study steric effects on solubility and potency .
- Biological Assay Correlation : Use regression models to link structural descriptors (e.g., LogP, polar surface area) with activity data .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Assay Standardization : Control variables such as cell passage number, serum concentration, and incubation time. For example, discrepancies in IC values may arise from differences in cell viability assay protocols .
- Compound Variant Verification : Confirm the identity of synthesized batches using LC-MS to rule out impurities or structural deviations (e.g., regioisomers) .
Q. What experimental strategies are recommended for elucidating the compound's mechanism of action?
- Target Identification : Use affinity chromatography with immobilized compound analogs to pull down binding proteins from cell lysates .
- Binding Kinetics : Surface plasmon resonance (SPR) to measure association/dissociation rates with putative targets (e.g., kinases or proteases) .
- Molecular Dynamics Simulations : Simulate ligand-receptor interactions to predict binding modes and critical residues (e.g., hydrogen bonds with the sulfamoyl group) .
Q. How to design stability studies for long-term storage and biological assay reproducibility?
- Degradation Pathways : Accelerated stability testing under varying pH (2–9), temperature (4–40°C), and light exposure. Monitor degradation via HPLC-MS to identify hydrolytic or oxidative byproducts .
- Lyophilization : Assess the impact of lyophilization on compound stability by comparing residual solvent content (e.g., DMSO) and post-reconstitution activity .
Methodological Considerations
Q. What computational tools are effective for predicting ADMET properties?
- Software : SwissADME or ADMETlab 2.0 to estimate permeability (Caco-2), cytochrome P450 inhibition, and bioavailability. For example, the compound’s high topological polar surface area (~110 Ų) may limit blood-brain barrier penetration .
- Validation : Cross-reference predictions with experimental data (e.g., hepatic microsomal stability assays) .
Q. How to optimize reaction yields during scale-up synthesis?
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor intermediate formation and adjust reagent stoichiometry dynamically .
- Solvent Screening : Test alternative solvents (e.g., 2-MeTHF instead of DCM) to improve solubility of hydrophobic intermediates and reduce waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
